Introduction: The Phenylacetamide Scaffold in Medicinal Chemistry
Introduction: The Phenylacetamide Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis, Structure, and Potential Significance of N-(hydroxymethyl)-2-phenylacetamide
This guide provides a comprehensive technical overview of N-(hydroxymethyl)-2-phenylacetamide, a molecule of interest within the broader class of phenylacetamide derivatives known for their diverse biological activities. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's synthesis, chemical structure, and potential applications, grounded in established chemical principles and supported by authoritative references.
Phenylacetamide and its derivatives represent a versatile and privileged scaffold in medicinal chemistry. The core structure, which consists of a phenyl group linked to an acetamide moiety, serves as a foundational building block for compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The functional versatility of the amide bond and the potential for substitution on the phenyl ring allow for extensive structural modifications to optimize pharmacokinetic and pharmacodynamic profiles.
The introduction of a hydroxymethyl group onto the amide nitrogen, to form an N-hydroxymethyl amide, is a strategic chemical modification in drug design. This functional group can enhance aqueous solubility, provide a new site for hydrogen bonding interactions with biological targets, and potentially serve as a biodegradable linker in prodrug design[4]. Therefore, N-(hydroxymethyl)-2-phenylacetamide is a molecule of significant interest, representing a synthetically accessible derivative with the potential for enhanced or novel biological activity.
Physicochemical & Structural Properties
A summary of the key physicochemical and structural identifiers for N-(hydroxymethyl)-2-phenylacetamide is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | N-(hydroxymethyl)-2-phenylacetamide | [Advanced ChemBlocks Corp., 2026] |
| Synonym(s) | N-Hydroxymethylphenylacetamide | [NIST, n.d.] |
| CAS Number | 6291-06-1 | [NIST, n.d.] |
| Molecular Formula | C₉H₁₁NO₂ | [NIST, n.d.] |
| Molecular Weight | 165.19 g/mol | [NIST, n.d.] |
| Physical Form | Solid | [Sigma-Aldrich, n.d.] |
| Melting Point | 107.87 °C (381.02 K) (Predicted) | [Cheméo, 2021] |
| logP (Octanol/Water) | 0.295 (Predicted) | [Cheméo, 2021] |
| Water Solubility | -1.42 (log₁₀ mol/L) (Predicted) | [Cheméo, 2021] |
Below is a diagram representing the chemical structure of N-(hydroxymethyl)-2-phenylacetamide.
Caption: 2D structure of N-(hydroxymethyl)-2-phenylacetamide (CAS 6291-06-1).
Synthesis and Mechanism
The synthesis of N-(hydroxymethyl)-2-phenylacetamide is a two-step process, beginning with the formation of the precursor, 2-phenylacetamide, followed by N-hydroxymethylation.
Step 1: Synthesis of 2-Phenylacetamide (Precursor)
2-Phenylacetamide is reliably synthesized via the acid-catalyzed hydrolysis of benzyl cyanide (phenylacetonitrile). This procedure is well-established and has been published in Organic Syntheses, providing a robust and high-yield pathway to the necessary precursor[5].
Causality of Experimental Choices:
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Reactant: Benzyl cyanide is a readily available commercial starting material.
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Reagent: Concentrated hydrochloric acid serves as both the solvent and the catalyst for the hydrolysis of the nitrile group to a primary amide.
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Temperature Control: The reaction is initiated at a moderately elevated temperature (~40°C) to facilitate the dissolution of the organic nitrile in the aqueous acid and to increase the reaction rate. Temperatures are kept below 50°C to minimize the volatilization of HCl[5].
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Workup: The product is precipitated by the addition of cold water, which dramatically decreases the solubility of the organic amide. A subsequent wash with a sodium carbonate solution neutralizes any remaining hydrochloric acid and hydrolyzes any unreacted nitrile, ensuring the purity of the final 2-phenylacetamide product[5].
Experimental Protocol: Synthesis of 2-Phenylacetamide
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine benzyl cyanide (1.0 eq) and concentrated (35%) hydrochloric acid[5].
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Reaction Execution: Vigorously stir the biphasic mixture in a water bath heated to approximately 40°C. Continue stirring until the benzyl cyanide fully dissolves, which may be accompanied by a slight exotherm[5].
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Reaction Completion: Maintain the homogeneous solution at 40°C for an additional 20-30 minutes to ensure the reaction goes to completion[5].
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Product Precipitation: Cool the reaction vessel in a tap water bath and add an equal volume of cold distilled water with stirring. The product, 2-phenylacetamide, will precipitate as a white solid[5].
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Isolation and Purification: Cool the mixture further in an ice bath for 30 minutes, then collect the crude product by suction filtration. Wash the filter cake with two portions of cold water. For higher purity, the crude solid can be stirred with a 10% sodium carbonate solution, filtered, washed again with cold water, and then dried[5].
Step 2: N-Hydroxymethylation of 2-Phenylacetamide
Mechanism of N-Hydroxymethylation: The reaction proceeds via the nucleophilic addition of the amide nitrogen to the electrophilic carbonyl carbon of formaldehyde. The mechanism is typically base-catalyzed, where the base deprotonates the amide to increase its nucleophilicity.
Caption: Key steps in the base-catalyzed N-hydroxymethylation of an amide.
Experimental Protocol: Synthesis of N-(hydroxymethyl)-2-phenylacetamide (Proposed)
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenylacetamide (1.0 eq), aqueous formaldehyde solution (37%, ~3 eq), and a catalytic amount of potassium carbonate (~0.05 eq)[6]. Ethanol may be used as a co-solvent to aid solubility[7].
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Reaction Execution: Heat the mixture with continuous stirring. Based on analogous reactions, heating in a boiling water bath or gentle reflux for 1-2 hours should be sufficient[6][7].
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Workup and Isolation: After cooling to room temperature, the product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or acetone, to yield the pure N-(hydroxymethyl)-2-phenylacetamide[7].
Spectroscopic Characterization
The structural confirmation of N-(hydroxymethyl)-2-phenylacetamide relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule. The gas-phase IR spectrum is available from the NIST Chemistry WebBook[8].
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3300-3500 (broad) | O-H Stretch | Hydroxyl (-OH) |
| ~3200-3400 | N-H Stretch | Amide (-NH) |
| ~3030 | C-H Stretch | Aromatic C-H |
| ~2850-2960 | C-H Stretch | Aliphatic C-H (CH₂) |
| ~1650-1690 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~1550 | N-H Bend (Amide II) | Amide N-H |
| ~1000-1200 | C-O Stretch | Hydroxyl C-O |
Expert Interpretation: The presence of a broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretch. This, combined with the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands, provides strong evidence for the N-(hydroxymethyl)amide structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Phenyl (Ar-H ) | 7.20 - 7.40 | Multiplet | 5H |
| Amide (N-H ) | ~7.5 - 8.5 | Broad Singlet | 1H |
| Hydroxymethyl (-CH₂- OH) | ~4.8 - 5.2 | Doublet | 2H |
| Benzyl (-CH₂- Ph) | ~3.60 | Singlet | 2H |
| Hydroxyl (CH₂-OH ) | Variable | Broad Singlet | 1H |
Expert Interpretation: The key diagnostic signal in the ¹H NMR spectrum would be the doublet observed for the hydroxymethyl protons (-N-CH₂-OH), which arises from coupling to the adjacent amide proton. The disappearance of this coupling upon a D₂O exchange experiment would confirm this assignment. The benzylic protons are expected to appear as a sharp singlet.
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted δ (ppm) |
| Carbonyl (C =O) | ~172-174 |
| Aromatic (ipso-C ) | ~135-137 |
| Aromatic (Ar-C ) | ~127-130 |
| Hydroxymethyl (-N-C H₂-OH) | ~65-70 |
| Benzyl (-C H₂-Ph) | ~43-45 |
Mass Spectrometry (MS)
Mass spectrometry data is available from NIST, confirming the molecular weight of the compound[8].
Table 5: Mass Spectrometry Data
| Parameter | Value |
| Molecular Weight | 165.19 g/mol |
| Molecular Ion [M]⁺ | m/z 165 |
| Key Fragments (Predicted) | m/z 135 ([M-CH₂O]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
Expert Interpretation: In electron ionization (EI) mass spectrometry, the molecular ion peak at m/z 165 would confirm the compound's molecular weight. A characteristic fragmentation pattern would likely involve the loss of formaldehyde (CH₂O, 30 Da) to give a fragment at m/z 135, corresponding to the 2-phenylacetamide cation. The presence of a strong peak at m/z 91 is characteristic of a benzyl group, corresponding to the stable tropylium ion.
Safety and Handling
N-(hydroxymethyl)-2-phenylacetamide is classified as a hazardous substance. Appropriate safety precautions must be taken during handling.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Signal Word: Warning.
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Pictogram: GHS07 (Exclamation Mark).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling Protocol:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a tightly sealed container in a dry, cool place away from incompatible materials.
Conclusion and Future Outlook
This guide has detailed the chemical identity, synthesis, and predicted spectroscopic characteristics of N-(hydroxymethyl)-2-phenylacetamide. The synthesis is achievable through a straightforward two-step process starting from commercially available materials. While experimental spectroscopic data is limited in the public domain, a combination of data from the precursor and established chemical principles allows for a confident prediction of its spectral features.
The true value of this molecule lies in its potential application in drug discovery. The phenylacetamide scaffold is a known pharmacophore, and the addition of the hydroxymethyl group offers a clear strategy for modulating the physicochemical properties of potential drug candidates. Future research should focus on the experimental validation of the proposed synthesis and a full spectroscopic characterization. Subsequently, the biological evaluation of N-(hydroxymethyl)-2-phenylacetamide in relevant assays (e.g., anticancer, antimicrobial) is warranted to explore its therapeutic potential.
References
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Cheméo. (2021). Chemical Properties of N-Hydroxymethyl-2-phenylacetamide (CAS 6291-06-1). Retrieved February 20, 2026, from [Link]
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Dyachenko, V. D., et al. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI. Retrieved February 20, 2026, from [Link]
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Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]
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MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved February 20, 2026, from [Link]
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NIST. (n.d.). N-Hydroxymethyl-2-phenylacetamide. In NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]
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da Silva, P. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(11), 1105. [Link]
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ResearchGate. (2025). RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. Retrieved February 20, 2026, from [Link]
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Wenner, W. (1952). Phenylacetamide. Organic Syntheses, 32, 92. [Link]
